spectroscopic characterization of 3-(Naphthalen-1-yl)-1,2-oxazol-5-ol
spectroscopic characterization of 3-(Naphthalen-1-yl)-1,2-oxazol-5-ol
An In-depth Technical Guide to the Spectroscopic Characterization of 3-(Naphthalen-1-yl)-1,2-oxazol-5-ol
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for the , a molecule of interest for researchers in medicinal chemistry and drug development. Isoxazol-5-ol scaffolds are privileged structures known for their diverse biological activities, which are highly dependent on their substitution patterns.[1][2] This document moves beyond a simple recitation of data, offering a deep dive into the causality behind spectroscopic observations. We will explore the critical role of tautomerism and provide field-proven, self-validating protocols for Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, as well as Mass Spectrometry (MS).
Foundational Chemistry: The Centrality of Tautomerism
A rigorous spectroscopic analysis of 3-(Naphthalen-1-yl)-1,2-oxazol-5-ol is impossible without first understanding its tautomeric nature. The isoxazol-5-ol moiety exists in a dynamic equilibrium with its keto tautomers, primarily the 4H- and 2H-isoxazol-5-one forms.[3][4] The position of this equilibrium is highly sensitive to the molecule's environment, including its physical state (solid vs. solution) and the polarity of the solvent.[3][5][6] Theoretical studies and experimental data for related compounds suggest that while one form may dominate in a given medium, the potential for multiple species to be present must be considered when interpreting any spectroscopic data.[7][8]
Caption: Tautomeric equilibrium of the isoxazol-5-ol core.
This guide will primarily interpret the spectra based on the enol form, 3-(Naphthalen-1-yl)-1,2-oxazol-5-ol, while noting the characteristic signals that would arise from the presence of the keto tautomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For 3-(Naphthalen-1-yl)-1,2-oxazol-5-ol, both ¹H and ¹³C NMR provide unambiguous evidence of the molecular skeleton and connectivity.
¹H NMR Spectroscopy: A Proton's Perspective
The ¹H NMR spectrum is predicted to show distinct signals for the isoxazole proton, the hydroxyl proton, and the seven protons of the naphthalene ring. The exact chemical shifts are solvent-dependent, particularly for the labile hydroxyl proton.
Predicted ¹H NMR Data (in DMSO-d₆)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Key Insights |
|---|---|---|---|
| Naphthalene-H (7 protons) | 7.50 - 8.50 | Multiplets (m) | The complex multiplet pattern arises from spin-spin coupling between adjacent protons on the fused aromatic rings. Protons in close proximity to the isoxazole ring may be shifted further downfield.[9][10] |
| Isoxazole C4-H | 6.00 - 6.50 | Singlet (s) | This singlet is characteristic of the proton on the C4 position of the isoxazole ring. Its chemical shift can vary depending on the dominant tautomeric form. |
| Hydroxyl OH | 10.0 - 12.0 | Broad Singlet (br s) | This labile proton's signal is typically broad and its chemical shift is highly dependent on solvent, concentration, and temperature. It is exchangeable with D₂O. |
Note: The presence of the 4H-keto tautomer would introduce a signal for a CH₂ group, likely around 3.5-4.5 ppm.
¹³C NMR Spectroscopy: The Carbon Skeleton
The ¹³C NMR spectrum provides a map of the carbon framework. Due to the different chemical environments, each carbon atom in the molecule is expected to produce a unique signal.
Predicted ¹³C NMR Data (in DMSO-d₆)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Key Insights |
|---|---|---|
| Isoxazole C5-OH | 168.0 - 172.0 | The C5 carbon, bonded to two heteroatoms (O and N), is expected to be the most downfield signal of the isoxazole ring. |
| Isoxazole C3 | 160.0 - 165.0 | The C3 carbon, attached to the naphthalene ring and the ring nitrogen, appears significantly downfield.[11] |
| Naphthalene C (quaternary) | 130.0 - 135.0 | Ten carbons comprise the naphthalene ring system, including quaternary carbons at the ring junctions and the point of attachment, which typically appear in this region.[12] |
| Naphthalene C (CH) | 120.0 - 130.0 | The protonated carbons of the naphthalene ring will appear as a series of signals in the aromatic region.[13] |
| Isoxazole C4 | 95.0 - 105.0 | This carbon is expected to be the most upfield of the heterocyclic ring carbons. |
Note: In the keto tautomer, the C5 carbon would appear as a carbonyl (C=O) signal, typically further downfield around 175-185 ppm.[11]
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.[14]
-
¹H NMR Acquisition: Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ carbons.
-
2D NMR (Optional but Recommended): For unambiguous assignment, run 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish H-H couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.[9][15]
Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups
FT-IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to molecular vibrations.
Predicted FT-IR Data (KBr Pellet)
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |
|---|---|---|---|
| 3400 - 3200 (broad) | O-H stretch | Hydroxyl (-OH) | A broad band in this region is strong evidence for the hydroxyl group of the enol tautomer.[16] |
| 3100 - 3000 | C-H stretch | Aromatic (Naphthalene) | Confirms the presence of the aromatic naphthalene system.[13] |
| ~1720 (weak/absent) | C=O stretch | Carbonyl | The absence or weakness of a strong peak here supports the dominance of the enol form. A strong peak would indicate a significant population of the keto tautomer.[17] |
| 1620 - 1580 | C=N stretch | Isoxazole Ring | Characteristic stretching vibration of the carbon-nitrogen double bond within the heterocyclic ring.[18] |
| 1550 - 1450 | C=C stretch | Aromatic Ring | Multiple sharp bands corresponding to the stretching vibrations of the naphthalene ring.[19] |
| 1250 - 1100 | C-O stretch | Enol | Stretching vibration of the C-O single bond of the hydroxyl group. |
| ~950 - 900 | N-O stretch | Isoxazole Ring | A characteristic band for the N-O bond within the isoxazole heterocycle. |
Experimental Protocol: FT-IR Data Acquisition (ATR)
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a solvent such as isopropanol and performing a background scan.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Pressure Application: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
-
Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans in the range of 4000-400 cm⁻¹.[20]
-
Data Processing: Process the resulting spectrum by performing an ATR correction and baseline correction if necessary.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Mapping Electronic Transitions
UV-Vis spectroscopy provides information about the conjugated π-electron systems within the molecule. Both the naphthalene and isoxazole rings act as chromophores.
Predicted UV-Vis Data (in Ethanol) | λ_max (nm) | Electronic Transition | Chromophore | | :--- | :--- | :--- | | ~280-295 nm | π → π* | Naphthalene Ring | This corresponds to the ¹Lₐ band of the naphthalene system, a characteristic high-intensity absorption.[21][22] | | ~310-325 nm | π → π* | Naphthalene Ring | This lower intensity, often structured band, corresponds to the ¹Lₑ band of naphthalene.[21] | | ~250-270 nm | π → π* | Isoxazole & Naphthalene | Overlapping transitions from both the heterocyclic and aromatic ring systems contribute to absorption in this region. |
The extended conjugation between the naphthalene and isoxazole rings may cause a slight red shift (bathochromic shift) compared to unsubstituted naphthalene. The exact λ_max values and molar absorptivities (ε) are solvent-dependent.[20]
Experimental Protocol: UV-Vis Data Acquisition
-
Solution Preparation: Prepare a stock solution of the compound of known concentration in a UV-grade solvent (e.g., ethanol or methanol). Create a series of dilutions to find a concentration that gives a maximum absorbance between 0.5 and 1.5.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Blanking: Fill a quartz cuvette with the pure solvent and use it to zero the instrument (take a baseline).
-
Measurement: Replace the blank cuvette with a cuvette containing the sample solution and record the absorption spectrum, typically from 200 to 800 nm.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is the definitive technique for determining the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.
-
Molecular Formula: C₁₃H₉NO₂
-
Exact Mass: 211.0633 g/mol
-
Molecular Weight: 211.22 g/mol
Predicted ESI-MS Data
| m/z (charge-to-mass ratio) | Ion | Significance |
|---|---|---|
| 212.07 | [M+H]⁺ | The protonated molecular ion peak, confirming the molecular weight in positive ion mode.[23] |
| 210.05 | [M-H]⁻ | The deprotonated molecular ion peak in negative ion mode. |
| 234.05 | [M+Na]⁺ | A common adduct observed in ESI-MS, where the molecule coordinates with a sodium ion. |
Predicted Fragmentation Pattern (EI-MS) The high-energy electron ionization (EI) method would produce the molecular ion [M]⁺• at m/z 211. Key fragmentation pathways would likely involve:
-
Loss of CO: [M - CO]⁺• at m/z 183.
-
Loss of HCN: [M - HCN]⁺• at m/z 184.
-
Naphthalene Cation: A prominent peak at m/z 128 corresponding to the stable naphthalene cation [C₁₀H₈]⁺.
Caption: General workflow for spectroscopic characterization.
Conclusion and Future Directions
The comprehensive relies on the synergistic application of NMR, FT-IR, UV-Vis, and Mass Spectrometry. The interpretation of the resulting data must be framed within the context of the compound's inherent keto-enol tautomerism, which is sensitive to environmental conditions. The predictive data and protocols outlined in this guide provide a robust framework for researchers to confirm the synthesis and purity of this molecule. For further, more nuanced analysis, advanced techniques such as solid-state NMR could be employed to definitively characterize the tautomeric form in the solid state, and computational studies using Density Functional Theory (DFT) could provide theoretical spectra to corroborate experimental findings.[24][25][26]
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